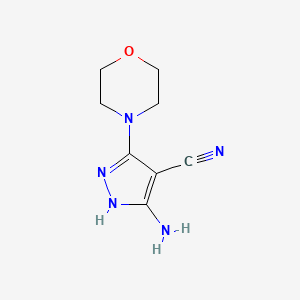
5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N5O and its molecular weight is 193.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile (CAS No. 103184-16-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrazole ring, an amino group, and a morpholine moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 181.21 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations showed that this compound exhibits significant activity against various pathogens. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been a focal point in recent research. In particular, studies indicate that this compound may inhibit cell proliferation in several cancer cell lines. For example, it has shown promising results against HeLa and HepG2 cells, with IC50 values indicating potent antiproliferative effects . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could make it a candidate for treating conditions characterized by chronic inflammation.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated strong inhibition against S. aureus and E. coli, with an MIC of approximately 0.25 μg/mL for the most active derivative .
- Anticancer Evaluation : In a comparative study on cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 μM against HeLa cells, significantly affecting cell viability compared to controls .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It is hypothesized that this compound interacts with receptors involved in inflammatory responses, thereby modulating cytokine release.
Properties
IUPAC Name |
5-amino-3-morpholin-4-yl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-5-6-7(10)11-12-8(6)13-1-3-14-4-2-13/h1-4H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMKEBHZNMGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














